molecular formula C7H12O3 B055294 Methyl 2-methyl-3-oxopentanoate CAS No. 17422-12-7

Methyl 2-methyl-3-oxopentanoate

Cat. No. B055294
CAS RN: 17422-12-7
M. Wt: 144.17 g/mol
InChI Key: AVNZOGNVFGETNQ-UHFFFAOYSA-N
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Patent
US06589984B1

Procedure details

Methyl iodide (57 ml) and K2CO3 (127 g) were added to a solution of methyl propionylacetate (100 g) in acetone (800 ml) while cooling on ice. The reaction solution was stirred for 96 hours at room temperature and celite filtered, and then the mother liquor was slowly concentrated under reduced pressure and distilled under reduced pressure to obtain methyl 2-methyl-3-oxopentanoate.
Quantity
57 mL
Type
reactant
Reaction Step One
Name
Quantity
127 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CI.[C:3]([O-])([O-])=O.[K+].[K+].[C:9]([CH2:13][C:14]([O:16][CH3:17])=[O:15])(=[O:12])[CH2:10][CH3:11]>CC(C)=O>[CH3:3][CH:13]([C:9](=[O:12])[CH2:10][CH3:11])[C:14]([O:16][CH3:17])=[O:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
57 mL
Type
reactant
Smiles
CI
Name
Quantity
127 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
100 g
Type
reactant
Smiles
C(CC)(=O)CC(=O)OC
Name
Quantity
800 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 96 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
FILTRATION
Type
FILTRATION
Details
celite filtered
CONCENTRATION
Type
CONCENTRATION
Details
the mother liquor was slowly concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
CC(C(=O)OC)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.